Methyl 4-(2-fluoroethoxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-fluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODIHNQWZAHXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132838-34-7 | |
| Record name | methyl 4-(2-fluoroethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Strategies for Methyl 4 2 Fluoroethoxy Benzoate
Conventional Synthetic Approaches
Conventional synthetic routes to methyl 4-(2-fluoroethoxy)benzoate are dominated by two principal strategies: the etherification of a pre-existing methyl 4-hydroxybenzoate (B8730719) scaffold and the esterification of a pre-formed 4-(2-fluoroethoxy)benzoic acid.
Etherification of Methyl 4-hydroxybenzoate with Fluoroethylating Reagents
A prevalent and direct method for the synthesis of this compound involves the O-alkylation of methyl 4-hydroxybenzoate. This approach leverages the nucleophilicity of the hydroxyl group on the benzene (B151609) ring.
The core of this strategy is a nucleophilic substitution reaction, typically of the SN2 type, where the phenoxide ion of methyl 4-hydroxybenzoate attacks an electrophilic fluoroethylating agent. A common and effective reagent for this purpose is 1-bromo-2-fluoroethane (B107303). nih.gov The reaction is generally carried out by first treating methyl 4-hydroxybenzoate with a base to generate the more nucleophilic phenoxide.
A typical reaction procedure involves dissolving methyl 4-hydroxybenzoate in a suitable organic solvent, followed by the addition of a base and the fluoroethylating agent. The reaction mixture is then heated to facilitate the substitution.
Table 1: Reaction Conditions for Etherification of Methyl 4-hydroxybenzoate
| Parameter | Condition | Reference |
| Starting Material | Methyl 4-hydroxybenzoate | nih.gov |
| Reagent | 1-Bromo-2-fluoroethane | nih.gov |
| Base | Potassium Carbonate (K₂CO₃) | nih.gov |
| Solvent | Acetone | nih.gov |
| Temperature | Reflux (70 °C) | nih.gov |
| Reaction Time | Not specified, but typically several hours to overnight | nih.gov |
The efficiency of the etherification is significantly influenced by the choice of catalyst (base) and solvent. While not employing a catalyst in the traditional sense, the base is crucial for deprotonating the phenol (B47542), thereby activating it for nucleophilic attack. Potassium carbonate is a widely used base for this transformation due to its moderate strength, low cost, and ease of removal after the reaction. nih.gov
Esterification Protocols for Benzoate (B1203000) Moiety Construction
An alternative strategy for synthesizing this compound involves the esterification of 4-(2-fluoroethoxy)benzoic acid. This approach is particularly useful if the fluoroethoxy-substituted benzoic acid is a more readily available starting material.
The most common method for this transformation is the Fischer esterification. cabidigitallibrary.orgchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol, in this case, methanol (B129727), with a strong acid catalyst such as sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the alcohol is often used as the solvent.
Alternatively, solid acid catalysts, such as tungsten-promoted zirconia (WO₃/ZrO₂), can be employed, offering advantages like easier separation and reusability, contributing to greener synthetic processes. asianpubs.orgmdpi.com
Table 2: General Conditions for Esterification of Carboxylic Acids
| Parameter | Condition | Reference |
| Starting Material | 4-(2-fluoroethoxy)benzoic acid | Inferred |
| Reagent | Methanol | cabidigitallibrary.org |
| Catalyst | Sulfuric Acid or Solid Acid (e.g., WO₃/ZrO₂) | asianpubs.orgmdpi.com |
| Temperature | Reflux | google.com |
| Conditions | Excess methanol as solvent | google.com |
Multi-step Linear and Convergent Synthesis Designs
The synthesis of this compound can be viewed within the broader context of multi-step synthesis. udel.edutruman.edulibretexts.org The two primary routes described above represent linear sequences.
A linear synthesis would proceed as follows:
Route 1 (Etherification first): 4-Hydroxybenzoic acid → Methyl 4-hydroxybenzoate → this compound
Route 2 (Esterification first): 4-Hydroxybenzoic acid → 4-(2-fluoroethoxy)benzoic acid → this compound
A convergent synthesis approach, in principle, could also be designed. nih.gov This would involve preparing two key fragments separately and then combining them in a final step. For this target molecule, a convergent approach might involve the synthesis of the 4-(2-fluoroethoxy)phenyl moiety and a separate methylating agent, though in practice, the linear sequences are more common and straightforward for this particular compound.
Radiosynthesis and Isotopic Labeling Approaches
The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into the this compound structure is of significant interest for the development of positron emission tomography (PET) tracers. The radiosynthesis typically mirrors the conventional etherification route but utilizes a radiolabeled fluoroethylating agent.
A common precursor for this radiosynthesis is methyl 4-hydroxybenzoate. The fluoroethoxy group is introduced via nucleophilic substitution using an ¹⁸F-labeled fluoroethylating agent, most commonly [¹⁸F]fluoroethyltosylate. uni-mainz.denih.govnih.gov The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. uni-mainz.denih.gov The synthesis of the final radiolabeled compound, [¹⁸F]this compound, is achieved by reacting the tosylate precursor with the appropriate starting material under basic conditions, often using a phase-transfer catalyst like Kryptofix 222 (K₂₂₂) in conjunction with a base such as potassium carbonate. nih.gov
The purification of the radiolabeled product is crucial to ensure high radiochemical purity and is typically achieved using high-performance liquid chromatography (HPLC). uni-mainz.denih.gov
Precursor Synthesis for Fluorine-18 Radiolabeling
The critical step in preparing [¹⁸F]this compound is the synthesis of a precursor molecule that is stable and can be efficiently fluorinated. The most common strategy involves creating a precursor with a good leaving group on the ethoxy side chain, which can be readily displaced by the [¹⁸F]fluoride ion.
The synthesis typically begins with methyl 4-hydroxybenzoate . This starting material is first alkylated to introduce the ethoxy side chain with a terminal hydroxyl group, yielding methyl 4-(2-hydroxyethoxy)benzoate . This reaction is commonly achieved by reacting methyl 4-hydroxybenzoate with 2-bromoethanol (B42945) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (B52724). uni-mainz.de
The crucial final step in precursor synthesis is the conversion of the terminal hydroxyl group into a more effective leaving group. This is typically accomplished by reacting methyl 4-(2-hydroxyethoxy)benzoate with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This process yields the desired precursors, methyl 4-(2-tosyloxyethoxy)benzoate or methyl 4-(2-mesyloxyethoxy)benzoate , respectively. nih.gov These precursors are stable compounds that can be purified and stored before the rapid radiolabeling step with fluorine-18.
| Precursor Name | Starting Material | Key Reagents | Reference |
| Methyl 4-(2-tosyloxyethoxy)benzoate | Methyl 4-hydroxybenzoate | 1. 2-Bromoethanol, K₂CO₃2. TsCl, Pyridine | nih.gov |
| Methyl 4-(2-mesyloxyethoxy)benzoate | Methyl 4-hydroxybenzoate | 1. 2-Bromoethanol, K₂CO₃2. MsCl, Pyridine | |
| tert-Butyl 4-(2-tosyloxyethoxy)benzoate | tert-Butyl 4-hydroxybenzoate | 1. 2-Bromoethanol, K₂CO₃2. TsCl, Pyridine | uni-mainz.de |
[¹⁸F]Fluorination Strategies for the Fluoroethoxy Group
The introduction of the fluorine-18 isotope is the core of the radiosynthesis. This is achieved through a nucleophilic substitution reaction where the leaving group of the precursor is replaced by the [¹⁸F]fluoride ion.
The most prevalent method for [¹⁸F]fluorination involves the use of no-carrier-added (NCA) aqueous [¹⁸F]fluoride, which is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. The [¹⁸F]fluoride is typically activated to enhance its nucleophilicity. This is done by forming a complex with a phase-transfer catalyst, most commonly a combination of potassium carbonate (K₂CO₃) and a kryptofand, such as Kryptofix 2.2.2 (K₂₂₂) . The water is removed azeotropically with acetonitrile (MeCN) to provide a highly reactive, anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. uni-mainz.dersc.org
The tosylated or mesylated precursor is then dissolved in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, and heated with the activated [¹⁸F]fluoride complex. nih.govnih.gov The [¹⁸F]fluoride ion displaces the tosylate or mesylate group in an Sₙ2 reaction to form [¹⁸F]this compound . The reaction is typically rapid, often completed within minutes at elevated temperatures (e.g., 80-120 °C), which is crucial due to the short 109.7-minute half-life of fluorine-18.
An alternative, indirect approach involves first synthesizing a simpler [¹⁸F]fluoroalkylating agent, such as [¹⁸F]2-fluoroethyltosylate , which is then used to alkylate a phenolic precursor like methyl 4-hydroxybenzoate. grabmyessay.com
| Fluorination Strategy | Precursor | Key Reagents | Typical Conditions | Reference |
| Direct Nucleophilic Substitution | Methyl 4-(2-tosyloxyethoxy)benzoate | [¹⁸F]KF, Kryptofix 2.2.2, K₂CO₃ | DMSO or MeCN, 80-120 °C, 5-15 min | nih.govnih.gov |
| Indirect Alkylation | Methyl 4-hydroxybenzoate | [¹⁸F]2-fluoroethyltosylate, Base (e.g., Cs₂CO₃) | DMSO, 110 °C, 10 min | grabmyessay.com |
Chromatographic Purification and Radiochemical Purity Assessment in Tracer Synthesis
Following the radiolabeling reaction, the crude product is a mixture containing the desired [¹⁸F]this compound, unreacted precursor, and various byproducts. It is essential to purify the radiotracer to a high radiochemical purity before it can be used in PET imaging.
The standard method for purification is High-Performance Liquid Chromatography (HPLC) , specifically reversed-phase HPLC (RP-HPLC). uni-mainz.de The crude reaction mixture is injected onto an HPLC column (e.g., a C8 or C18 column). A mobile phase, typically a mixture of acetonitrile and a buffer solution (such as ammonium (B1175870) formate), is used to separate the components. aksci.com The desired radiolabeled product will have a different retention time from the more polar unreacted precursor and other impurities, allowing for its isolation.
The fraction containing the purified [¹⁸F]this compound is collected. To make it suitable for injection, the HPLC solvent is typically removed. This is often done using a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak). The HPLC fraction is diluted with water and passed through the cartridge, which retains the radiotracer. The cartridge is then washed to remove any remaining aqueous buffer, and the final product is eluted with a small volume of a biocompatible solvent like ethanol (B145695).
Radiochemical purity is also assessed using analytical HPLC. A small sample of the final product is injected into the HPLC system, and the resulting chromatogram, which monitors radioactivity over time, should show a single major peak corresponding to the desired radiotracer. A radiochemical purity of >95% is generally required for PET tracers.
Derivatization Strategies and Analogue Synthesis
Derivatization of this compound and the synthesis of its analogues are important for developing new molecules with tailored properties, such as improved biological activity or different pharmacokinetic profiles.
Synthesis of Substituted Methyl Benzoate Derivatives
Modifications can be made to the aromatic ring of this compound or its precursors through various organic reactions. The ethoxy group at the 4-position is an ortho-, para-directing activating group for electrophilic aromatic substitution.
A common electrophilic aromatic substitution is nitration . Reacting methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid leads to the formation of methyl 3-nitrobenzoate, as the ester group is a meta-director. aiinmr.comscribd.com However, for an activated system like Methyl 4-ethoxybenzoate, nitration would be expected to occur at the positions ortho to the ethoxy group (i.e., positions 3 and 5). This allows for the introduction of a nitro group, which can then be further transformed, for example, by reduction to an amino group, providing a handle for further functionalization.
Other substitutions, such as halogenation or Friedel-Crafts reactions, can also be employed to introduce different functional groups onto the benzene ring, leading to a variety of substituted analogues.
Modifications and Elaboration of the Fluoroethoxy Side Chain
The length and structure of the fluoroalkoxy side chain can be modified to fine-tune the properties of the molecule. This is typically achieved by starting with a common precursor, such as methyl 4-hydroxybenzoate, and reacting it with different fluorinated alkylating agents.
For example, to create an analogue with a longer side chain, such as methyl 4-(3-fluoropropoxy)benzoate , one could react methyl 4-hydroxybenzoate with 1-bromo-3-fluoropropane (B1205824) or 3-fluoropropyl tosylate in the presence of a base. google.comnih.gov
Similarly, analogues with multiple fluorine atoms on the side chain, like methyl 4-(2,2-difluoroethoxy)benzoate or methyl 4-(2,2,2-trifluoroethoxy)benzoate, can be synthesized. nih.govgoogle.comsmolecule.com These are prepared by alkylating methyl 4-hydroxybenzoate with reagents like 2,2-difluoroethyl tosylate or 2,2,2-trifluoroethyl triflate. Introducing more fluorine atoms can significantly alter the lipophilicity and metabolic stability of the compound.
| Analogue Name | Precursors | Key Reagents | Reference |
| Methyl 4-(3-fluoropropoxy)benzoate | Methyl 4-hydroxybenzoate | 1-Bromo-3-fluoropropane, Base | google.comnih.gov |
| Methyl 4-(2,2-difluoroethoxy)benzoate | Methyl 4-hydroxybenzoate | 2,2-Difluoroethyl tosylate, Base | google.comsmolecule.com |
| Methyl 4-(2,2,2-trifluoroethoxy)benzoate | Methyl 4-hydroxybenzoate | 2,2,2-Trifluoroethyl triflate, Base | nih.gov |
Preparation of Related Fluorinated Aryl Esters and Ethers
The methyl ester of this compound can be modified to create other esters or can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different alcohols. For instance, hydrolysis of the methyl ester under basic conditions (e.g., with NaOH or LiOH) would yield 4-(2-fluoroethoxy)benzoic acid . This acid can then be re-esterified with other alcohols, such as ethanol or isopropanol, using standard methods like Fischer esterification or by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent) to produce analogues like ethyl 4-(2-fluoroethoxy)benzoate .
Furthermore, related fluorinated aryl ethers can be synthesized using palladium-catalyzed cross-coupling reactions. For example, a C-O coupling reaction between an aryl halide and a fluoroalkanol can be used. However, a more common route for this class of compounds is the Williamson ether synthesis, reacting a substituted phenol with a fluoroalkyl halide or tosylate. This general strategy is widely applicable for creating a diverse library of fluorinated aryl ethers related to the title compound.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 2 Fluoroethoxy Benzoate
Intrinsic Reactivity Patterns
The reactivity of Methyl 4-(2-fluoroethoxy)benzoate is primarily dictated by the electrophilic nature of the carbonyl carbon in the ester group and the potential for nucleophilic substitution at the ether linkage.
Oxidative Transformations to Carboxylic Acid Analogues
The most direct oxidative transformation of this compound involves the conversion of the methyl ester to its corresponding carboxylic acid, 4-(2-fluoroethoxy)benzoic acid. This conversion is technically a hydrolysis reaction, which can be performed under basic conditions, a process known as saponification.
The general procedure involves heating the ester in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid. This transformation is a common step in synthetic pathways where the ester group serves as a protecting group for the carboxylic acid. nih.gov For instance, in multi-step syntheses, related methyl esters are often saponified to the corresponding carboxylic acids as synthetic precursors for more complex molecules. nih.gov
Table 1: General Conditions for Saponification of Benzoate (B1203000) Esters
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Sodium Hydroxide (aq) | Water/Alcohol | Heat/Reflux | Carboxylate Salt |
This table represents generalized conditions for benzoate ester hydrolysis; specific conditions for this compound may vary.
Reductive Reaction Pathways
The ester functional group of this compound can undergo reduction to yield either the corresponding primary alcohol, (4-(2-fluoroethoxy)phenyl)methanol, or the aldehyde, 4-(2-fluoroethoxy)benzaldehyde.
Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol. libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org
Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. libretexts.org The choice of reagent and reaction conditions is crucial for selectively obtaining the aldehyde without further reduction to the alcohol.
Electrochemical Reduction: Another potential pathway is electrochemical reduction. General procedures for the reduction of methyl benzoates in an undivided cell using a constant current have been developed. rsc.org This method, often carried out in an acetonitrile (B52724)/water mixture with a supporting electrolyte, can be applied to esters with electron-withdrawing groups. rsc.org
Exploration of Reaction Mechanisms
Understanding the mechanisms of the fundamental reactions of this compound is key to controlling reaction outcomes and optimizing conditions.
Mechanistic Pathways of Ester Hydrolysis and Transesterification
Ester Hydrolysis: The hydrolysis of this compound can be catalyzed by either acid or base, with each following a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk Following a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and deprotonation of the final intermediate regenerates the acid catalyst and yields 4-(2-fluoroethoxy)benzoic acid. youtube.com This reaction is reversible and its equilibrium position can be influenced by the concentration of water. blogspot.com
Base-Promoted Hydrolysis (Saponification): In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group to form the carboxylic acid. The methoxide ion, being a strong base, subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, driving the reaction to completion.
Transesterification: This process converts one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-(2-fluoroethoxy)benzoate and methanol. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org The reaction is an equilibrium process, and using a large excess of the reactant alcohol can shift the equilibrium towards the desired product. ucla.edu
Reaction Kinetics and Thermodynamic Considerations
The kinetics of hydrolysis for substituted methyl benzoates are influenced by the electronic properties of the substituents on the aromatic ring. zenodo.org
Thermodynamic Considerations: Ester hydrolysis and transesterification are reversible reactions. blogspot.com The esterification of benzoic acid, the reverse of hydrolysis, is a condensation reaction where water is produced. The equilibrium constant (Keq) for these reactions is often close to 1, meaning the reaction does not strongly favor either reactants or products under standard conditions. libretexts.orguomustansiriyah.edu.iq To achieve high yields of the hydrolysis or transesterification product, reaction conditions are often manipulated based on Le Chatelier's principle, for example, by using a large excess of one reactant (like water or the new alcohol) or by removing one of the products as it is formed. ucla.edu
Catalysis in Chemical Transformations of the Compound
Catalysis is essential for achieving efficient and selective transformations of esters like this compound under mild conditions.
A variety of catalytic systems have been developed for esterification and transesterification reactions that are applicable to this compound.
Homogeneous Catalysis: Traditional acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective for both esterification and transesterification. uomustansiriyah.edu.iqmdpi.comdnu.dp.ua
Heterogeneous Catalysis: Solid acid catalysts are increasingly favored due to their ease of separation and reusability, which aligns with green chemistry principles. mdpi.com Examples include:
Zirconium-based solid acids: Zirconium metal fixed on supports like titanium has shown high activity for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net
Zeolites: Acidic zeolites can be used as catalysts, offering an alternative to corrosive liquid acids like H₂SO₄. researchgate.net
Organocatalysis: Non-metal catalysts have gained prominence for promoting transesterification. N-heterocyclic carbenes (NHCs) and their alkylidene derivatives are effective due to their ability to enhance the nucleophilicity of the alcohol reactant. organic-chemistry.orgamazonaws.com
Table 2: Catalytic Systems for Benzoate Ester Transformations
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid | Esterification | dnu.dp.ua |
| Heterogeneous Solid Acid | Zr/Ti Oxides | Esterification | mdpi.com |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Transesterification | organic-chemistry.orgamazonaws.com |
This table summarizes catalyst types used for transformations of benzoate esters in general, which are applicable to this compound.
Advanced Spectroscopic and Structural Characterization of Methyl 4 2 Fluoroethoxy Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is a cornerstone for the elucidation of the molecular structure of Methyl 4-(2-fluoroethoxy)benzoate. Both ¹H and ¹³C NMR provide specific information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For this compound, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the range of 6.9–8.0 ppm. uni-mainz.de The protons of the methyl ester group (CH₃) exhibit a singlet peak around 4.0 ppm. uni-mainz.de The fluoroethoxy group presents a more complex signal. The protons on the carbon adjacent to the fluorine atom are split by the fluorine, resulting in a triplet, while the protons on the carbon adjacent to the oxygen also appear as a triplet. These signals for the -OCH₂CH₂F moiety are typically observed as multiplets around 4.1-4.9 ppm. uni-mainz.de The integration of these signals confirms the number of protons in each group, aligning with the compound's structure. pressbooks.pub
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is characteristically deshielded and appears at the lower end of the spectrum. The aromatic carbons show distinct signals, with their chemical shifts influenced by the substituents. The carbons of the fluoroethoxy group are also clearly distinguishable, with the carbon bonded to fluorine showing a characteristic C-F coupling.
Table 1: Representative ¹H NMR Chemical Shifts for this compound This table presents typical chemical shift ranges based on available data for the title compound and analogous structures.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Attribution |
|---|---|---|---|
| Aromatic (H-3, H-5) | 6.9 | Multiplet | Protons ortho to the ethoxy group |
| Aromatic (H-2, H-6) | 8.0 | Multiplet | Protons ortho to the ester group |
| Methoxy (B1213986) (-OCH₃) | 4.0 | Singlet | Methyl ester protons |
| Ethoxy (-OCH₂CH₂F) | 4.1-4.9 | Multiplet | Methylene protons of the fluoroethoxy group |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the conformational state of this compound.
The IR spectrum is marked by several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group is prominent, typically appearing in the region of 1710-1730 cm⁻¹. uni-mainz.de The C-O stretching vibrations of the ester and ether linkages give rise to strong bands in the 1100-1300 cm⁻¹ region. The presence of the fluoroalkoxy group is confirmed by the C-F stretching vibration, which is usually observed between 1000 and 1400 cm⁻¹. uni-mainz.de Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce strong Raman signals. The symmetric breathing mode of the benzene ring is a characteristic feature in the Raman spectrum. Analysis of both IR and Raman spectra can help in understanding the molecule's symmetry and conformational properties. researchgate.net
Table 2: Key IR Absorption Bands for this compound This table summarizes characteristic vibrational frequencies for the functional groups present in the molecule.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1710 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-O (Ester/Ether) Stretch | 1100 - 1300 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and elucidating its fragmentation pathways under ionization. The monoisotopic mass of the compound is 198.0692 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for benzoate (B1203000) esters often involve the cleavage of the ester group. researchgate.net Expected fragments for this compound would include:
A peak corresponding to the loss of the methoxy radical (•OCH₃), resulting in an acylium ion [M - 31]⁺.
A peak from the loss of the fluoroethoxy radical (•OCH₂CH₂F), leading to the [M - 63]⁺ fragment.
Cleavage of the C-O bond can lead to a fragment representing the 4-(2-fluoroethoxy)benzoyl cation.
Further fragmentation of the fluoroethoxy chain is also possible.
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single Crystal X-ray Diffraction Studies on Analogous Benzoate Compounds
Table 3: Crystallographic Data for Analogous Benzoate Compounds This table provides examples of crystallographic parameters from published structures of similar benzoate esters.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Zinc Benzoate | Monoclinic | P2(1)/c | nih.gov |
| Ethyl 2,6-dimethoxybenzoate | Triclinic | P-1 | researchgate.net |
| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | mdpi.com |
| Tetrakis(μ-4-methylbenzoato)dimolybdenum(II) | Monoclinic | C2/c | nih.gov |
Analysis of Crystal Packing and Supramolecular Interactions
The crystal packing in benzoate compounds is governed by a variety of non-covalent interactions. Weak intermolecular forces such as C-H···O and C-H···π interactions are commonly observed, playing a crucial role in the formation of the supramolecular architecture. acs.org In fluorinated analogues, C-H···F interactions can also contribute to the stability of the crystal lattice. acs.org
In the absence of strong hydrogen bond donors like -OH or -NH groups, the supramolecular structure of this compound would be dominated by weaker C-H···O hydrogen bonds. acs.org The oxygen atoms of the carbonyl group and the ethoxy group are potential hydrogen bond acceptors. These interactions can link molecules into dimers, chains, or sheets. For instance, centrosymmetric dimers are often formed through C-H···O interactions involving the aromatic protons and the carbonyl oxygen atoms. mdpi.com The fluorine atom, being a weak hydrogen bond acceptor, might also participate in C-H···F interactions, further stabilizing the crystal structure. acs.org The interplay of these weak hydrogen bonds is critical in defining the three-dimensional solid-state architecture of the compound. scirp.orgmdpi.com
Aromatic π-Stacking Interactions
Aromatic π-stacking is a critical non-covalent interaction that contributes to the stabilization of crystal structures containing aromatic rings. mdpi.com This interaction involves the attractive force between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, commonly categorized as face-to-face, parallel-displaced, or edge-to-face.
In the solid state, molecules of this compound are expected to arrange themselves to maximize attractive intermolecular forces, including π-stacking. The benzoate ring, being an aromatic system, is capable of engaging in such interactions. The nature and strength of these interactions are influenced by the electronic properties of the substituents on the ring. The electron-withdrawing nature of the ester group and the ether linkage, combined with the electronegative fluorine atom, modulates the electron density of the aromatic ring, which in turn influences the π-stacking geometry and energy.
To provide context, analysis of structurally similar benzoate derivatives reveals the prevalence and characteristics of π-stacking. For instance, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions are observed that link adjacent molecules in a head-to-tail fashion. mdpi.com These interactions are characterized by specific geometric parameters, such as the centroid-to-centroid distance between the interacting rings. In one of its polymorphic forms, the centroid-to-centroid distances are 3.713 Å and 3.632 Å. mdpi.com Similarly, the crystal packing of methyl 4-bromo-3,5-dimethoxybenzoate is dominated by π-π stacking interactions that stack pairs of molecules along a crystallographic axis. nih.gov
For this compound, a parallel-displaced or a head-to-tail stacking arrangement is anticipated to contribute to the stability of its crystal lattice. The precise distances and energies would be dependent on the interplay with other intermolecular forces.
Table 1: Comparative π-Stacking Parameters in Related Benzoate Compounds
| Compound | Interaction Type | Centroid-to-Centroid Distance (Å) | Reference |
|---|---|---|---|
| Methyl 4-hydroxy-3-nitrobenzoate (Molecule A) | Parallel-displaced π-stacking | 3.713 | mdpi.com |
| Methyl 4-hydroxy-3-nitrobenzoate (Molecule B) | Parallel-displaced π-stacking | 3.632 | mdpi.com |
| 1-Phenyl-4-(nicotinoyloxymethyl)-1,2,3-triazole | π–π stacking between triazole and benzene rings | 3.895 | researchgate.net |
This table presents data from structurally related compounds to illustrate typical π-stacking distances. The specific values for this compound would require experimental determination.
Contributions of Van der Waals Forces to Crystal Lattice Stability
Van der Waals forces are ubiquitous, distance-dependent interactions between atoms and molecules. Though individually weak, their cumulative effect is a primary determinant of the crystal lattice energy and, consequently, the stability of the molecular crystal. mdpi.com These forces encompass dipole-dipole interactions, dipole-induced dipole interactions, and the London dispersion forces, which arise from temporary fluctuations in electron density.
The presence of the electronegative fluorine and oxygen atoms creates permanent dipoles within the molecule. The resulting dipole-dipole interactions, along with potential C-H···O and C-H···F weak hydrogen bonds, will further guide the assembly of molecules in the solid state. These directional interactions, in concert with the less directional dispersion forces and the aforementioned π-stacking, create a complex energy landscape that the crystal structure settles into. The stability of the lattice is a direct consequence of the optimization of these varied intermolecular contacts, minimizing repulsive interactions and maximizing attractive ones. The study of non-covalent interactions, including van der Waals forces, is essential for understanding the structures of organic crystals. mdpi.com
Table 2: Types of Intermolecular Forces and Their Potential Contribution
| Force Type | Description | Relevance to this compound |
|---|---|---|
| London Dispersion | Temporary fluctuating dipoles. Increases with molecular surface area and polarizability. | A primary contributor to the overall lattice energy, arising from the entire molecular surface. |
| Dipole-Dipole | Attractive or repulsive forces between polar molecules. | Arises from the permanent dipoles of the C=O (ester) and C-O-C (ether) and C-F groups. |
| π-Stacking | Interaction between aromatic rings. | Expected between the benzoate rings of adjacent molecules, contributing to ordered packing. mdpi.com |
| Weak Hydrogen Bonds (e.g., C-H···O) | Electrostatic interaction between a hydrogen atom and an electronegative atom. | Potential interactions between aromatic or aliphatic C-H groups and the ester or ether oxygen atoms can provide additional stability. nih.gov |
This table outlines the expected contributions of various van der Waals and other non-covalent forces to the crystal lattice stability of this compound.
Computational Chemistry and Theoretical Modeling of Methyl 4 2 Fluoroethoxy Benzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to elucidating the electronic properties and geometric parameters of Methyl 4-(2-fluoroethoxy)benzoate.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Geometry Optimization
Geometry optimization is a critical first step in the computational analysis of a molecule, aiming to find the most stable arrangement of its atoms in space, which corresponds to a minimum on the potential energy surface. For this compound, both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are employed for this purpose.
DFT methods, such as the widely used B3LYP functional, incorporate electron correlation effects, often leading to more accurate geometric parameters that are in good agreement with experimental data. HF, while being a more fundamental ab initio method, neglects electron correlation, which can result in systematic errors in bond lengths and angles.
For a related compound, methyl 4-benzyloxy-2-fluorobenzoate, DFT calculations have been used to predict its molecular architecture. It is anticipated that similar calculations for this compound would reveal the influence of the 2-fluoroethoxy group on the geometry of the benzoate (B1203000) ring. The fluorine atom, being highly electronegative, is expected to withdraw electron density, which can affect bond lengths and angles within the benzene (B151609) ring. The optimization process would also determine the preferred conformation of the flexible 2-fluoroethoxy side chain.
A comparison of the optimized geometric parameters obtained from both DFT and HF methods would highlight the importance of including electron correlation for an accurate description of this molecule.
Table 1: Predicted Geometric Parameters for a Similar Benzoate Ester (Methyl 2-(benzyloxy)benzoate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameter (a) | 12.8201(9) Å |
| Unit Cell Parameter (b) | 12.3985(11) Å |
| Unit Cell Parameter (c) | 7.6257(6) Å |
| Dihedral Angle (Benzoate/Benzyloxy rings) | 8.0(2)° |
| Data for Methyl 2-(benzyloxy)benzoate, a structural analogue, suggesting the type of data obtainable for this compound. |
Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Molecular Reactivity
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting molecular reactivity. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The presence of the electron-withdrawing fluorine atom and the ether oxygen in the 2-fluoroethoxy group is expected to influence the energies of these orbitals. DFT studies on fluorinated radicals have shown that fluorine substitution significantly impacts their electronic properties and reactivity. nih.gov The analysis would likely show the HOMO localized on the electron-rich benzene ring and the LUMO distributed over the ester group.
Table 2: Representative HOMO-LUMO Energy Data from a Theoretical Study on a Fluorinated Azo/Ester Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.45 |
| ELUMO | -2.48 |
| Energy Gap (ΔE) | 3.97 |
| This table illustrates the type of data generated from DFT calculations for similar molecules and is for representative purposes. mdpi.com |
Fukui Function and Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites
To identify the most probable sites for chemical reactions on this compound, two important theoretical tools are used: the Fukui function and Molecular Electrostatic Potential (MEP) mapping.
The Fukui function is a local reactivity descriptor derived from DFT that helps in predicting the sites for nucleophilic and electrophilic attack. By analyzing the change in electron density when an electron is added or removed, the Fukui function can pinpoint specific atoms that are more susceptible to attack.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas represent negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show a region of negative potential around the carbonyl oxygen of the ester group and the ether oxygen, making them likely sites for electrophilic attack. The aromatic protons and the protons on the carbon adjacent to the fluorine atom may appear as regions of positive potential.
Conformational Landscape Analysis
The 2-fluoroethoxy side chain of this compound is flexible, meaning the molecule can exist in various conformations. Conformational landscape analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a systematic scan of the potential energy surface by rotating the rotatable bonds in the molecule.
By calculating the energy of the molecule at different dihedral angles of the side chain, a potential energy profile can be constructed. The minima on this profile correspond to stable conformers. Understanding the conformational preferences is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.
Intermolecular Interaction Energy Calculations
In the solid state, molecules of this compound are held together by various intermolecular forces. Calculating the energy of these interactions is essential for understanding the crystal packing and predicting the material's properties.
Theoretical methods can be used to compute the interaction energies between pairs of molecules extracted from the crystal lattice. These calculations can quantify the contributions of different types of interactions, such as hydrogen bonds (e.g., C-H···O), halogen bonds (involving the fluorine atom), and π-π stacking interactions between the benzene rings. For a related compound, methyl 4-benzyloxy-2-fluorobenzoate, intermolecular C–H···O hydrogen bonds and π-π stacking are predicted to be important for stabilizing the crystal lattice.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal, and it provides a unique way to partition the crystal space among the molecules.
The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Conformational Ensembles
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their flexibility, conformational preferences, and intermolecular interactions. For this compound, MD simulations can elucidate the dynamic nature of the ester and fluoroethoxy groups, which are crucial for understanding its structure-property relationships. While specific MD simulation studies on this compound are not extensively available in public literature, we can infer its likely dynamic behavior and conformational ensembles based on studies of structurally related compounds such as benzoate esters, ethoxybenzene derivatives, and other substituted aromatics. bath.ac.ukacs.orgnih.govosti.govresearchgate.netunipa.itacs.org
The primary goal of MD simulations for this molecule would be to explore the potential energy surface associated with the rotation around its key single bonds. The conformational landscape of this compound is primarily defined by the dihedral angles of the ester group and the fluoroethoxy side chain.
Conformational Flexibility and Dihedral Analysis
The flexibility of this compound arises from the rotational freedom around several key bonds, which gives rise to various conformers. The most significant rotations would be around the C(aryl)-O bond of the ether linkage and the C(carbonyl)-O bond of the ester group.
Based on theoretical studies of similar molecules like ethoxybenzene, the ether linkage is expected to have a preferred conformation. researchgate.netacs.org For ethoxybenzene, the trans conformation, where the ethyl group is planar with the benzene ring, is generally the most stable. acs.org However, the presence of the fluorine atom in the 2-position of the ethoxy group in this compound introduces additional electrostatic and steric factors that could influence the conformational preference. The gauche conformation, where the fluorine atom is oriented away from the benzene ring, might also be significantly populated.
The ester group in methyl benzoate derivatives also exhibits distinct conformational preferences. The planarity of the ester group with the benzene ring is often favored to maximize conjugation, which stabilizes the molecule.
An illustrative representation of the key dihedral angles that would be analyzed in an MD simulation of this compound is presented below:
| Dihedral Angle | Description | Expected Behavior |
| τ1 (C-C-O-C) | Rotation around the C(aryl)-O(ether) bond | Likely to show a preference for planar (or near-planar) conformations to maximize resonance, with possible deviations due to steric hindrance from the fluoroethoxy group. |
| τ2 (C-O-C-C) | Rotation around the O(ether)-C(ethyl) bond | Expected to exhibit distinct populations for anti and gauche conformers, influenced by the electrostatic repulsion between the fluorine atom and the oxygen of the ether. |
| τ3 (O-C-C-F) | Rotation around the C(ethyl)-C(fluoro) bond | The orientation of the fluorine atom will be a key determinant of the overall molecular dipole and intermolecular interactions. |
| τ4 (O-C(carbonyl)-C(aryl)-C) | Rotation of the entire ester group relative to the phenyl ring | A planar conformation is expected to be highly favored due to conjugation. |
Exploration of Conformational Ensembles
MD simulations would allow for the exploration of the conformational ensemble of this compound in different environments, such as in a vacuum or in various solvents. The simulations would track the evolution of the molecular geometry over time, providing a statistical distribution of the different conformers.
From such simulations, the relative populations of different conformational states can be determined by analyzing the trajectory data. The results would typically be presented as a population distribution as a function of key dihedral angles. For instance, a hypothetical conformational population analysis might reveal the following:
| Conformer | Dihedral Angles (τ1, τ2) | Relative Population (%) | Relative Energy (kcal/mol) |
| A | ~0°, ~180° (trans-anti) | 60 | 0.00 |
| B | ~0°, ~60° (trans-gauche) | 30 | 0.68 |
| C | ~90°, ~180° (orthogonal-anti) | 10 | 1.35 |
Note: This table is illustrative and based on expected behavior from similar molecules. Actual values would require specific MD simulations of this compound.
Dynamic Behavior and Intermolecular Interactions
Beyond static conformational preferences, MD simulations can reveal the dynamic behavior of this compound. This includes the rates of transition between different conformational states, which provide information on the flexibility of the molecule.
Furthermore, simulations in a condensed phase (e.g., in a solvent box) would shed light on the intermolecular interactions. The fluorine atom and the ester group are both capable of participating in hydrogen bonding and other electrostatic interactions, which would influence the solvation structure and the molecule's behavior in a biological or chemical system. unipa.it The simulation could quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules, providing a detailed picture of its solvation shell.
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Radiolabeled Compounds for Positron Emission Tomography (PET) Research
The primary significance of methyl 4-(2-fluoroethoxy)benzoate lies in its role as a precursor for ¹⁸F-labeled compounds used in PET imaging. nih.govrsc.org PET is a highly sensitive molecular imaging technique that provides three-dimensional images of the distribution of biologically active compounds labeled with positron-emitting radionuclides like ¹⁸F. rsc.org The relatively long half-life of ¹⁸F (110 minutes) makes it a desirable isotope for PET tracer synthesis. rsc.org this compound serves as a "building block" or "prosthetic group" that can be readily radiolabeled and then conjugated to a larger molecule of interest. nih.govunimib.it
Integration into Sphingosine 1-Phosphate Receptor Ligand Synthesis Pathways
This compound and its derivatives are utilized in the synthesis of ligands for Sphingosine 1-Phosphate Receptors (S1PRs). S1PRs are G-protein-coupled receptors involved in numerous physiological processes, and they are significant targets for drug development, particularly for autoimmune diseases like multiple sclerosis.
In one synthetic pathway, 4-(2-fluoroethoxy)-3-(trifluoromethyl)benzoic acid, a derivative of this compound, is a key component in the creation of novel S1PR1 ligands. nih.gov Researchers have designed and synthesized new S1PR1 ligands by replacing certain moieties of existing compounds with new polar groups, leading to compounds with high binding potency and selectivity for S1PR1. nih.gov For instance, several new analogues based on a benzoxazole (B165842) core or an oxadiazole-phenyl-benzoxazole core have been synthesized and evaluated for their in vitro binding potency to S1P receptors. nih.gov
Application in the Construction of Serotonin (B10506) Transporter Imaging Agents
The fluoroethoxybenzoate moiety is also integral to the development of PET imaging agents for the serotonin transporter (SERT). SERT plays a crucial role in regulating serotonin levels in the brain, and imaging its function is vital for studying various neurological and psychiatric disorders.
A series of diphenylsulfide derivatives incorporating a 2-fluoroethoxy-substituted side-chain have been synthesized and evaluated as potential PET imaging agents for SERT. researchgate.netnih.govresearchgate.net These compounds have demonstrated high binding affinities for SERT. researchgate.netnih.govresearchgate.net For example, derivatives of 2-(2'-((dimethylamino)methyl)-4'-(fluoroalkoxy)phenylthio)benzenamine have been prepared and tested, showing high affinity for SERT. nih.gov The ¹⁸F-labeled versions of these compounds exhibited significant uptake in SERT-rich brain regions in animal studies, indicating their potential as effective PET radiotracers. researchgate.netnih.gov
Utility in Advanced Radiolabeling Strategies, including "Click Chemistry"
The fluoroethoxy group of this compound is amenable to advanced radiolabeling techniques, including the highly efficient "click chemistry." Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of various functional groups. mdpi.com
One of the most prominent click chemistry reactions used in radiolabeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com In this strategy, a molecule of interest is functionalized with an alkyne group, while a radiolabeled prosthetic group, derived from a precursor like this compound, is functionalized with an azide. The two components are then "clicked" together to form a stable triazole linkage. This method allows for the easy incorporation of the ¹⁸F radionuclide into complex molecules under mild conditions. nih.gov For instance, derivatives of benzimidazole (B57391) carboxamide as PARP-1 inhibitors have been synthesized to be easily ¹⁸F-labeled via a Cu(I) catalyzed click reaction using 2-[¹⁸F]fluoroethyl azide. nih.gov
Intermediate in the Formation of Diverse Organic Scaffolds
Beyond its direct application in PET tracer synthesis, the fluoroethoxybenzoate moiety serves as a versatile intermediate for constructing a wide array of organic scaffolds. These scaffolds form the core structures of larger, more complex molecules with potential applications in medicinal chemistry and materials science.
For example, the benzothiazole (B30560) scaffold, a privileged structure in medicinal chemistry, can be synthesized using precursors derived from or related to the fluoroethoxybenzoate structure. nih.gov The 2-arylbenzothiazole moiety, in particular, is a key component in many biologically active compounds. nih.gov Synthetic strategies to create these scaffolds often involve coupling reactions and cyclizations where the electronic properties of the benzoate (B1203000) ring, modified by the fluoroethoxy group, can influence reaction outcomes. nih.gov Similarly, the incorporation of fluorine-containing groups into bridged bicyclic compounds is a growing area of research, creating three-dimensional structures with unique physicochemical properties. d-nb.info
Synthetic Strategies for Incorporating the Fluoroethoxybenzoate Moiety into Larger Molecular Systems
Several synthetic strategies are employed to incorporate the fluoroethoxybenzoate moiety into larger and more complex molecular architectures. These methods are crucial for building the final target molecules, such as PET tracers or potential therapeutic agents.
One common approach is through nucleophilic substitution reactions . For the synthesis of ¹⁸F-labeled compounds, the process often starts with a precursor containing a good leaving group, such as a tosylate or mesylate. The radiolabeling is achieved by nucleophilic substitution with [¹⁸F]fluoride. nih.gov For example, the synthesis of [¹⁸F]-labeled PARP-1 inhibitors involves the nucleophilic substitution of a mesylate precursor with [¹⁸F]fluoride under conventional heating conditions. nih.gov
Amide bond formation is another key strategy. The carboxylic acid or acyl chloride derivative of 4-(2-fluoroethoxy)benzoic acid can be coupled with an amine-containing molecule to form a stable amide linkage. This method is widely used in the synthesis of various biologically active compounds. For instance, in the synthesis of benzimidazole-based PARP-1 inhibitors, 4-(2-fluoroethoxy)benzoyl chloride is reacted with a diamine intermediate to form an amide, which then cyclizes to the benzimidazole core. nih.gov
Cross-coupling reactions , such as the Suzuki coupling, provide a powerful tool for forming carbon-carbon bonds and assembling complex molecular frameworks. While not directly involving the fluoroethoxy group, the benzoate ring can be functionalized to participate in these reactions, allowing for the attachment of various aryl or alkyl groups. google.com
Finally, as mentioned earlier, click chemistry offers a highly efficient and modular approach for conjugating the fluoroethoxybenzoate moiety to larger systems, particularly in the context of bioconjugation and the synthesis of complex radiopharmaceuticals. mdpi.com
Advanced Topics in Solid State Chemistry of Methyl 4 2 Fluoroethoxy Benzoate
Investigation of Polymorphism and Different Crystalline Forms
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to significant variations in physicochemical properties such as melting point, solubility, stability, and bioavailability for pharmaceutical compounds.
The study of polymorphism is crucial in materials science and the pharmaceutical industry. For a given compound like Methyl 4-(2-fluoroethoxy)benzoate, an investigation into its polymorphism would typically involve:
Crystallization under various conditions: This includes using different solvents, temperatures, and crystallization rates to encourage the formation of different polymorphs.
Characterization of solid forms: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy are used to identify and characterize distinct crystalline forms.
As of the current date, there are no published research findings detailing the existence of polymorphs for this compound. Consequently, no data tables of different crystalline forms or their specific properties can be provided.
Co-crystallization Studies and Supramolecular Assembly Formation
Co-crystallization is a technique within crystal engineering that brings together two or more different molecular components in a single crystal lattice in a defined stoichiometric ratio. researchgate.netbohrium.com These components, a primary compound and a "coformer," are held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking. researchgate.net The goal of co-crystallization is often to modify the physical properties of a solid, such as improving its solubility or stability. researchgate.netrcsb.org
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through these non-covalent interactions. mdpi.com Co-crystals are a specific outcome of supramolecular assembly. bohrium.com An investigation into the co-crystallization of this compound would involve:
Coformer screening: Selecting suitable molecules that can form strong and predictable non-covalent bonds with the target compound.
Synthesis of co-crystals: Employing methods like solution crystallization, grinding, or slurry techniques to produce co-crystals. frontiersin.org
Structural analysis: Using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the co-crystal.
Currently, there is no scientific literature available that reports on co-crystallization studies or the formation of supramolecular assemblies involving this compound. Therefore, no data on co-crystal structures or their properties can be presented.
Analysis of Patent Literature for Synthetic Innovations and Intermediates
Review of Patented Synthetic Routes and Process Improvements for Methyl 4-(2-fluoroethoxy)benzoate and Related Fluorinated Benzoates
The synthesis of fluorinated benzoates, including this compound, is the subject of extensive research in patent literature, with a focus on developing efficient and selective methods. A primary synthetic route is the Williamson ether synthesis, a well-established method for forming ethers. google.comyoutube.comyoutube.comyoutube.com This reaction typically involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.comyoutube.com For this compound, this involves the reaction of methyl 4-hydroxybenzoate (B8730719) with a 2-fluoroethyl halide. The Williamson ether synthesis is effective for both alcohols and phenols, with phenols being more acidic and thus easier to deprotonate. youtube.com
Beyond this traditional method, significant innovations have been patented to improve the synthesis of fluorinated aromatics:
The table below summarizes various patented synthetic methodologies for fluorinated benzoates and related compounds.
| Synthetic Method | Description | Key Features & Innovations | Relevant Patents |
|---|---|---|---|
| Williamson Ether Synthesis | Reaction of a phenoxide with an alkyl halide to form an ether. A primary route to this compound from methyl 4-hydroxybenzoate. | Well-established, versatile for alcohols and phenols. Can be adapted for catalytic processes to avoid stoichiometric base consumption. | US4613682A google.com, Williamson Ether Synthesis Videos youtube.comyoutube.comyoutube.com |
| Deoxofluorination | Conversion of a keto group to a difluoro group using reagents like DAST or Deoxo-Fluor®. | Enables synthesis of gem-difluoro compounds. Challenges include achieving full conversion and managing side reactions. | PMC (Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline) nih.gov |
| Combined Friedel-Crafts/Fluorination | A dual-function catalyst is used for both a Friedel-Crafts acylation and a subsequent fluorination reaction. | Streamlines synthesis, potentially reducing steps and improving process economy for fluorinated aromatics. | WO2020164291A1 google.com, EP 3696157 A1 googleapis.com |
| Halogen Exchange (Halex) | Substitution of a halogen (e.g., Cl) on an aromatic ring with fluorine, activated by an electron-withdrawing group like an ester. | Allows for the production of nucleus-fluorinated benzoates from readily available halogenated precursors. | EP 0355774 A2 epo.org |
| Continuous Flow Synthesis | Chemical reactions are run in a continuously flowing stream, often using microreactors. | Improves reaction speed, yield, safety, and scalability over traditional batch methods. | EP3650443A1 google.com |
Innovations in Scalable Synthesis and Industrial Production Methods
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, and environmental impact. Patent literature reflects a strong drive toward developing scalable and efficient manufacturing processes for fluorinated benzoates.
Key innovations in this area include:
The following table outlines key patented innovations aimed at improving the industrial-scale production of fluorinated esters.
| Innovation | Description | Industrial Advantage | Relevant Patents |
|---|---|---|---|
| Environmentally Friendly Catalysis | Use of catalysts that allow for cleaner reactions, such as producing HCl instead of salt waste from fluorination of halobenzenes. | Reduces waste disposal costs and environmental impact; creates marketable by-products. | US20200262776A1 google.com |
| Catalytic Williamson Ether Synthesis (CWES) | A high-temperature, homogeneous catalytic process using weak alkylating agents (e.g., alcohols) instead of strong, hazardous ones. | Improves safety by avoiding carcinogenic reagents and enhances economy by using low-cost materials and eliminating salt waste. | ResearchGate (Synthesis of Alkyl Aryl Ethers...) researchgate.net |
| Continuous Flow Microreactors | Utilizing SiC or Hastelloy C microreactors for continuous, large-scale production of fluorinated compounds. | Enhances safety, control, and efficiency; enables on-demand production and easier scalability. | EP3650443A1 google.com, EP 3696157 A1 googleapis.com |
| Transition Metal-Catalyzed Hydrogenation | Hydrogenation of fluorinated esters and carboxamides into fluorinated hemiacetals using specific transition metal-ligand complexes. | Provides a novel route to valuable fluorinated intermediates under catalytic conditions. | OSTI.GOV (Synthesis of fluoro hemiacetals...) osti.gov |
Patenting of the Compound as a Key Synthetic Intermediate
This compound is not only a target molecule but also a valuable patented intermediate used in the synthesis of more complex, high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structure provides a versatile scaffold that can be further modified.
Evidence of its role as a key intermediate is found in patents where the "4-(2-fluoroethoxy)phenyl" moiety is a core component of the final product:
The patenting of this compound and its derivatives as intermediates underscores their industrial importance as building blocks for creating proprietary, biologically active molecules. google.comgoogle.com
The table below lists patents where the core structure of this compound is part of a larger patented molecule, highlighting its function as an intermediate.
| Patent | Application / Final Product Class | Role of the 4-(2-fluoroethoxy)phenyl Moiety |
|---|---|---|
| US20080107599A1 google.com.na | Radiolabeled Benzamide Analogues for Diagnostic Imaging | Forms the core structure which can be labeled with a radioisotope for PET imaging of σ₂ receptors. |
| EP 3717477 B1 googleapis.com | Heterocyclic Monoacylglycerol Lipase (MAGL) Inhibitors | A key structural component of compounds designed for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. |
| EP 2940012 B1 epo.org | Tetrazolinone Compounds for Pest Control | The fluoroethoxy phenyl group is part of the final molecular structure of patented pesticides. |
| WO2004009528A1 google.com, EP1546084A1 google.com | 2,4-dihydroxybenzoic acid derivatives | The compound itself or its derivatives are claimed as intermediates for compounds with potential therapeutic applications. |
Q & A
Q. Basic Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHFO, MW 214.19) with <2 ppm error .
- FT-IR Spectroscopy : Validate ester (C=O stretch at ~1720 cm) and fluoroethoxy (C-F stretch at 1100–1250 cm) groups .
- X-ray Diffraction : Resolve spatial arrangement using single-crystal datasets refined via WinGX or Olex2 .
- HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water gradient) .
What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?
Q. Advanced Research Focus
- Functional Group Modulation : Replace the fluoroethoxy group with chloro-/methoxy variants to assess electronic effects on bioactivity .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) .
- In Vitro Assays : Screen derivatives for cytotoxicity (MTT assay) and enzyme inhibition (IC determination) .
- Metabolic Stability : Evaluate microsomal half-life (human liver microsomes) to prioritize lead compounds .
How should researchers approach the purification of this compound to minimize by-products?
Q. Basic Research Focus
- Chromatographic Methods : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure prevents decomposition .
Monitor by -NMR to confirm absence of residual solvents (e.g., DMF) .
What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
Q. Advanced Research Focus
- DFT Calculations : Gaussian 09 simulations predict electrophilic aromatic substitution regioselectivity (meta/para) .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction intermediates using GROMACS .
- Retrosynthetic Analysis : Leverage AiZynthFinder or CASP tools to propose feasible routes .
Validate predictions with small-scale exploratory reactions .
How can researchers address safety and handling concerns for this compound in laboratory settings?
Q. Basic Research Focus
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/skin contact .
- Waste Disposal : Follow EPA guidelines for halogenated waste (incineration with scrubbing) .
- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .
What advanced techniques are used to study the material science applications of this compound?
Q. Advanced Research Focus
- DSC/TGA : Characterize thermal stability (decomposition >200°C) and phase transitions .
- Polarized Optical Microscopy : Assess liquid crystalline behavior under varying temperatures .
- Surface Morphology : AFM or SEM imaging evaluates thin-film uniformity for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
